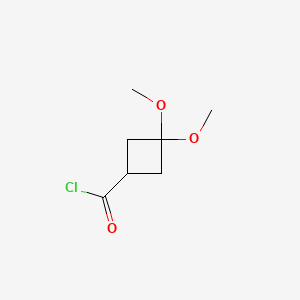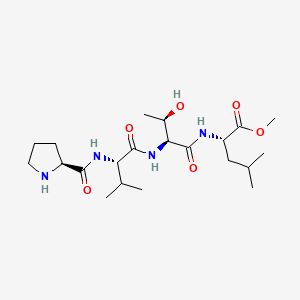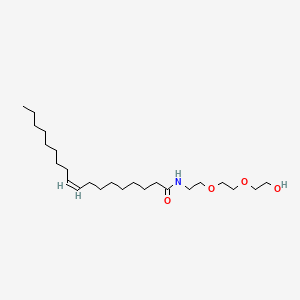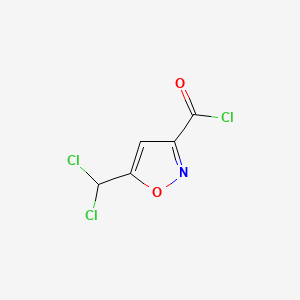
2-Fluorotoluene-α-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorotoluene-α-d1: is a deuterated derivative of 2-fluorotoluene, where one of the hydrogen atoms on the methyl group is replaced by deuterium. This compound is often used in research settings, particularly in studies involving isotopic labeling and mass spectrometry. The molecular formula of this compound is C7H6DF , and it has a molecular weight of 111.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorotoluene-α-d1 typically involves the deuteration of 2-fluorotoluene. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorotoluene-α-d1 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 2-Fluorobenzoic acid
Reduction: 2-Fluorocyclohexane
Substitution: 2-Methoxytoluene
Applications De Recherche Scientifique
2-Fluorotoluene-α-d1 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Utilized in the development of pharmaceuticals where isotopic labeling helps in studying drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Mécanisme D'action
The mechanism of action of 2-Fluorotoluene-α-d1 involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atom serves as a tracer, allowing researchers to track the compound’s transformation and distribution in biological systems. The pathways involved often include metabolic processes where the labeled compound is incorporated into different metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorotoluene: The non-deuterated version of 2-Fluorotoluene-α-d1.
2-Chlorotoluene: Similar structure but with a chlorine atom instead of fluorine.
2-Bromotoluene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the deuterium atom, which makes it particularly useful in isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, making it valuable for specific research applications .
Propriétés
Numéro CAS |
17359-78-3 |
|---|---|
Formule moléculaire |
C7H7F |
Poids moléculaire |
111.138 |
Nom IUPAC |
1-(deuteriomethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D |
Clé InChI |
MMZYCBHLNZVROM-MICDWDOJSA-N |
SMILES |
CC1=CC=CC=C1F |
Synonymes |
1-Fluoro-2-methylbenzene-α-d1; NSC 8859-α-d1; o-Fluorotoluene-α-d1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)




![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)

![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
